molecular formula C7H12F3NO2 B2525460 Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate CAS No. 129612-47-1

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate

Cat. No.: B2525460
CAS No.: 129612-47-1
M. Wt: 199.173
InChI Key: JITCSDVIMLVQBA-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is an organic compound with the molecular formula C7H12F3NO2 It is characterized by the presence of a trifluoromethyl group, an ethyl ester group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a similar trifluoromethyl group but differs in its alkyne functionality.

    Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group and a trifluoromethyl group but has a different carbon backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h5,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCSDVIMLVQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Gaseous methylamine was bubbled into absolute ethanol (50 ml.) at 0° C. until 8.5 g. (0.27 mole) was dissolved in the ethanol solvent. Ethyl 4,4,4-trifluorocrotonate (25.0 g., 0.15 mole) in ethanol was added to the methylamine solution at 0° C. The reaction mixture in ethanol was left overnight at 20° C. Thereafter, the solvent was driven off and the residue distilled to produce ethyl 3-(methylamino)-4,4,4-trifluorobutanoate in a yield of 22 g. This product was characterized by a boiling point, at a pressure of 12 mm. Hg., of 62° C. to 64° C.
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